molecular formula C15H14F3N3O2 B1524149 2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate CAS No. 1354951-54-4

2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate

Cat. No. B1524149
M. Wt: 325.29 g/mol
InChI Key: RUTIRWZKWMCJIF-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate” is a chemical compound with the CAS number 1354951-54-4 . It has a molecular weight of 325.29 . The compound is available in powder form .


Molecular Structure Analysis

The molecular formula of the compound is C15H14F3N3O2 . The InChI code is 1S/C15H14F3N3O2/c16-15(17,18)9-23-14(22)19-13-11-7-4-8-12(11)20-21(13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,22) .


Physical And Chemical Properties Analysis

The compound is a powder . More detailed physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Highly Fluorescent Dyes

Research has explored the development of highly fluorescent dyes containing a pyrazolylpyrene chromophore, which exhibited bright fluorescence in solution and a weak fluorescence in the solid state. These compounds, due to their bright fluorescence and reaction to acidic environments, are of interest for sensing applications (Wrona-Piotrowicz et al., 2022).

Organic Light-Emitting Diodes (OLEDs)

Several studies have focused on the synthesis and application of heteroleptic tris-cyclometalated iridium(III) complexes, showcasing their utility in OLEDs due to their enhanced emission and electrochemical properties. These complexes demonstrated significant potential in providing high-efficiency, low roll-off, and stable blue emission at room temperature, which is crucial for the development of display and lighting technologies (Yang et al., 2005), (Xu et al., 2013).

Photophysical and Electrochemical Studies

Investigations into the photophysical and electrochemical properties of mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes revealed that increasing fluorination and the replacement of pyridine with pyrazole lead to a widening of the HOMO-LUMO gap, affecting the emission spectra and offering insights for the development of new materials with tailored properties (Dedeian et al., 2005).

Synthesis and Characterization

Further research contributions include the synthesis and characterization of various complexes and compounds that utilize trifluoromethyl groups or related structural motifs. These studies contribute to a broader understanding of the chemical properties and potential applications of such compounds in material science and organic chemistry (Lu et al., 2019), (Palka et al., 2014).

Safety And Hazards

The compound should be handled with personal protective equipment/face protection . It should be stored at room temperature . Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)9-23-14(22)19-13-11-7-4-8-12(11)20-21(13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTIRWZKWMCJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate
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2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate
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2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate

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